4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with an appropriate acid chloride to form the oxadiazole ring. Finally, the oxadiazole derivative is reacted with butanoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Uniqueness
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-2-5-10(8-9)13-15-12(18-16-13)7-3-6-11(14)17/h2,4-5,8H,3,6-7H2,1H3,(H2,14,17) |
InChI Key |
OPPGUIGPWRRQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)N |
Origin of Product |
United States |
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